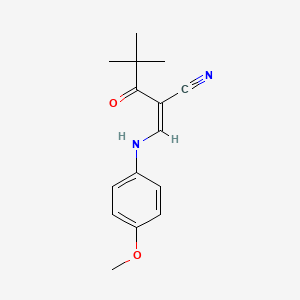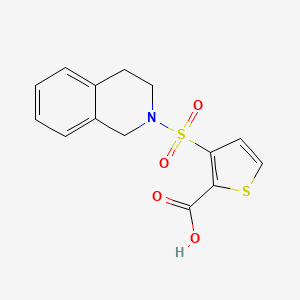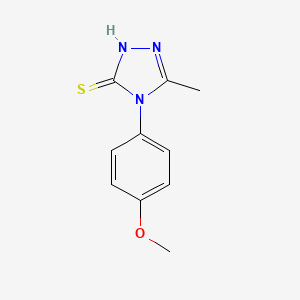
4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds . 1,2,4-triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse biological activities and are used in medicinal chemistry for drug design .
Synthesis Analysis
While the specific synthesis process for “4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol” is not available, similar compounds are often synthesized through cyclization reactions involving hydrazides .Molecular Structure Analysis
The molecular structure of “4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol” can be inferred from its name. It likely contains a 1,2,4-triazole ring substituted with a methyl group at the 5-position, a methoxyphenyl group at the 4-position, and a thiol group at the 3-position .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The 1,2,3-triazole moiety, present in this compound, has been associated with significant biological activities. Several medications, such as tazobactam and carboxyamidotriazole, incorporate the 1,2,3-triazole unit in their structures. Researchers explore derivatives of 1,2,3-triazoles due to their metabolic stability, thermal resistance, and ease of synthesis through click chemistry. The compound’s potential as a scaffold for novel drug candidates warrants further investigation .
Corrosion Inhibition
4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol derivatives have been studied as effective corrosion inhibitors. For instance, specific acrylamide derivatives demonstrated efficacy in inhibiting copper corrosion in nitric acid solutions. Understanding its mechanism of action and optimizing its structure could lead to improved corrosion protection strategies.
Linoleate Oxygenase Inhibition
Researchers have investigated structurally related compounds (such as 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles) for their substrate-selective inhibition of linoleate oxygenase activity. While the exact role of our compound in this context remains to be explored, it could contribute to understanding the pharmacophore for linoleate oxygenase inhibitors .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as [pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of glucose metabolism.
Mode of Action
These interactions may lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various pathways, including those involved in oxidative stress and inflammation .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, including protein binding and metabolic stability .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action of 4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s solubility, stability, and reactivity can be affected by the pH of the environment. Similarly, temperature can influence the compound’s stability and the rate of its reactions .
properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-11-12-10(15)13(7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPXNKOOEUJDAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
68337-44-0 |
Source


|
| Record name | 4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2414011.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2414014.png)
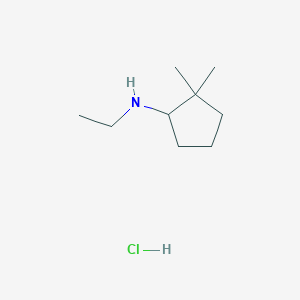
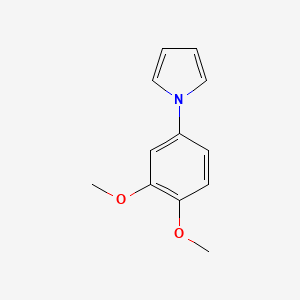
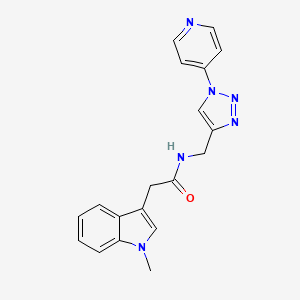

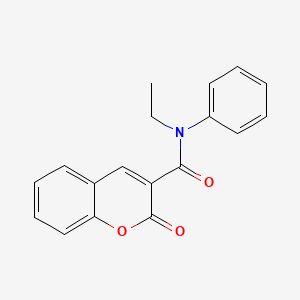

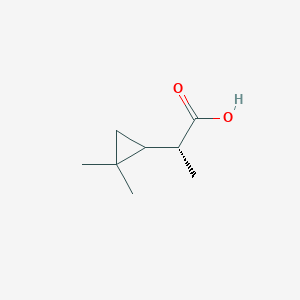
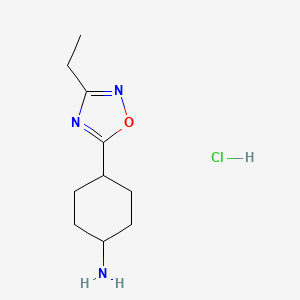
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414030.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2414031.png)
